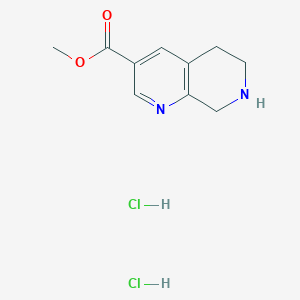

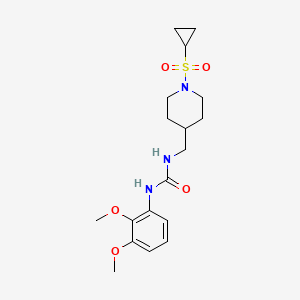

4-benzyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-benzyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide” is likely a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are known to exhibit a wide range of biological activities .

Synthesis Analysis

While the specific synthesis for this compound is not available, benzothiazoles are generally prepared by the treatment of 2-mercaptoaniline with acid chlorides . Benzamides, on the other hand, can be synthesized by the reaction of benzoic acid with an amine .Molecular Structure Analysis

The compound likely contains a benzothiazole ring fused to a benzene ring, similar to other benzothiazole derivatives .Chemical Reactions Analysis

Benzothiazoles and benzamides can undergo various chemical reactions. For instance, benzothiazoles can be prepared by the reaction of 2-mercaptoaniline with acid chlorides . Benzamides can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For instance, benzamides are typically solid at room temperature and have a high melting point .科学的研究の応用

Synthesis Techniques and Chemical Properties

The chemical compound 4-Benzyl-N-(3-Methyl-1,3-Benzothiazol-2-ylidene)benzamide represents a specific class of organic compounds with potential significance in various fields of scientific research. Although the direct studies on this exact compound are limited, related research provides insight into similar compounds' synthesis, properties, and applications, which can be extrapolated to understand the potential uses of this compound.

Microwave-assisted synthesis has emerged as a cleaner, more efficient alternative to traditional synthesis methods for benzothiazole derivatives. This approach has been shown to yield similar compounds in good to excellent yields through base-catalyzed cyclization, highlighting the potential for efficient production of this compound for research purposes (Saeed, 2009).

Potential Biological Activities

Compounds within the benzothiazole family have been explored for their biological activities, including antimicrobial and anticancer properties. For instance, novel synthesis techniques have led to benzothiazole derivatives characterized by various structural features, some of which show promise in inhibiting human carbonic anhydrases, which are relevant for understanding cancer physiology and developing therapeutic agents (Distinto et al., 2019). Similarly, benzothiazole derivatives have demonstrated antihyperglycemic activity, suggesting potential applications in diabetes treatment research (Nomura et al., 1999).

Antimicrobial and Anticancer Evaluation

The antimicrobial activity of benzothiazole derivatives further underscores the chemical family's relevance in developing new therapeutic agents. Specific compounds have shown potent activity against a range of bacterial and fungal strains, providing a foundation for further exploration of this compound in similar contexts (Bikobo et al., 2017). Additionally, the design and synthesis of benzothiazole derivatives for anticancer evaluation reveal moderate to excellent activity against various cancer cell lines, indicating the potential for compounds like this compound to serve as a basis for novel anticancer drugs (Ravinaik et al., 2021).

作用機序

Target of Action

The primary targets of (E)-4-benzyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, also known as 4-benzyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide, 4-benzyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, or Oprea1_559696, are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The inhibition of COX enzymes affects the arachidonic acid pathway. Under normal conditions, COX enzymes convert arachidonic acid into prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of inflammation. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, which are involved in the inflammatory response . This results in a decrease in inflammation and associated symptoms.

Safety and Hazards

特性

IUPAC Name |

4-benzyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2OS/c1-24-19-9-5-6-10-20(19)26-22(24)23-21(25)18-13-11-17(12-14-18)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVLCHHCPNVHHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2846341.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(methylthio)nicotinamide](/img/structure/B2846342.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2846353.png)

![(3-(Isobutylsulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2846357.png)

![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2846359.png)

![1-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B2846363.png)